molecular formula C16H14BrFN2O3 B2488836 N-(4-bromo-2-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034312-85-9

N-(4-bromo-2-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No. B2488836
CAS RN: 2034312-85-9
M. Wt: 381.201
InChI Key: YKCLAAUPSGWJRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves the condensation of nicotinic acid or its derivatives with various reagents. For instance, the design and synthesis of N-(thiophen-2-yl) nicotinamide derivatives through splicing the nitrogen-containing heterocycle nicotinic acid and the sulfur-containing heterocycle thiophene have been reported, showcasing a method that could potentially be adapted for the synthesis of N-(4-bromo-2-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide (Wu et al., 2022).

Molecular Structure Analysis

Structural analysis of nicotinamide derivatives reveals that these molecules often crystallize as almost planar structures, with intermolecular hydrogen bonding playing a crucial role in their stabilization. This suggests that N-(4-bromo-2-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide might also exhibit a planar structure conducive to hydrogen bonding, affecting its chemical reactivity and interactions (Jethmalani et al., 1996).

Chemical Reactions and Properties

Nicotinamide derivatives participate in various chemical reactions, such as nucleophilic substitution, which could be relevant for further functionalization of N-(4-bromo-2-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide. These reactions could be influenced by the electronic effects of the bromo and fluoro substituents on the phenyl ring (Katoch-Rouse & Horti, 2003).

Scientific Research Applications

Molecular Structure Analysis

N-(4-bromophenyl)-5,6-dichloronicotinamide and 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide have been analyzed for their molecular structures, revealing planar molecules stabilized by intermolecular hydrogen bonding. These compounds, related to the query chemical, are significant for their roles as herbicidal, pesticidal, or fungicidal agents due to their biological importance (Jethmalani et al., 1996).

Supramolecular Chemistry

Nicotinamide serves as a supramolecular reagent in synthesizing copper(II) halogenobenzoates nicotinamide complexes. These complexes form supramolecular arrays with distinct structures and are connected through hydrogen bonds, demonstrating nicotinamide's utility in constructing complex supramolecular structures (Halaška et al., 2016).

Fungicidal Activity

Research into N-(thiophen-2-yl) nicotinamide derivatives has shown excellent fungicidal activities against cucumber downy mildew, highlighting the potential of nicotinamide derivatives in agricultural applications. These derivatives represent a significant lead for structural optimization and development as fungicides (Wu et al., 2022).

Neuroprotection

YM-244769, a novel Na+/Ca2+ exchange inhibitor with a nicotinamide structure, has been found to protect against hypoxia/reoxygenation-induced neuronal cell damage. This compound selectively inhibits NCX3 and demonstrates the therapeutic potential of nicotinamide derivatives in neuroprotection (Iwamoto & Kita, 2006).

Antimicrobial Screening

4-Thiazolidinones of nicotinic acid have shown promising antimicrobial activities against various bacterial and fungal species. This research underlines the broad spectrum of biological activities possessed by nicotinamide derivatives, making them valuable in developing new antimicrobial agents (Patel & Shaikh, 2010).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O3/c17-10-3-4-14(13(18)8-10)20-15(21)12-2-1-6-19-16(12)23-11-5-7-22-9-11/h1-4,6,8,11H,5,7,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCLAAUPSGWJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide

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